4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, identifying the products formed in the reaction, and understanding the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include acidity or basicity, electrophilicity or nucleophilicity, and redox properties.Scientific Research Applications
Structural and Spectroscopic Analysis
Research has been conducted on the structural and spectroscopic analysis of related 1,2,4-triazole derivatives, providing foundational knowledge for understanding their physical and chemical properties. For example, the synthesis and characterization of triazole compounds have been explored, demonstrating the utility of X-ray diffraction, IR, 1H NMR, and 13C NMR techniques in elucidating compound structures and intermolecular interactions, such as hydrogen bonding patterns (O. Şahin et al., 2014). These studies are critical for the development of new materials and for understanding the reactivity and stability of triazole compounds.
Anticancer Research
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. These studies highlight the potential of triazole compounds in medicinal chemistry, particularly in developing new therapeutics (P. Kattimani et al., 2013). By investigating the cytotoxic effects against various human tumor cell lines, researchers can identify promising candidates for further development into anticancer drugs.
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be conducted based on the findings.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound that is widely studied, I could provide more detailed information.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-15-16(8-10-2-3-10)13(18)17(9)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLLLRJHBQSYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394876 | |
Record name | 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |
CAS RN |
860786-67-0 | |
Record name | 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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